molecular formula C36H36N2O6 B12087937 33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol

33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol

Cat. No.: B12087937
M. Wt: 592.7 g/mol
InChI Key: VQAWRQZAAIQXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for Cepharanoline are not widely documented. it can be isolated from natural sources, such as the tuber of .

      Industrial Production: Industrial-scale production methods are limited due to its natural occurrence and low availability.

  • Chemical Reactions Analysis

      Reactivity: Cepharanoline may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Specific reagents depend on the desired transformations. For example, oxidation could involve mild oxidants like (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

      Major Products: The products formed would vary based on the reaction conditions. Detailed studies are needed to elucidate specific pathways.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which Cepharanoline exerts its effects remains unclear. Investigating its molecular targets and pathways is crucial.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C36H36N2O6

    Molecular Weight

    592.7 g/mol

    IUPAC Name

    33-methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol

    InChI

    InChI=1S/C36H36N2O6/c1-37-12-10-23-17-31(40-3)32-19-26(23)27(37)15-22-6-9-29(39)30(16-22)43-25-7-4-21(5-8-25)14-28-34-24(11-13-38(28)2)18-33-35(36(34)44-32)42-20-41-33/h4-9,16-19,27-28,39H,10-15,20H2,1-3H3

    InChI Key

    VQAWRQZAAIQXHM-UHFFFAOYSA-N

    Canonical SMILES

    CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)O)OCO3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.